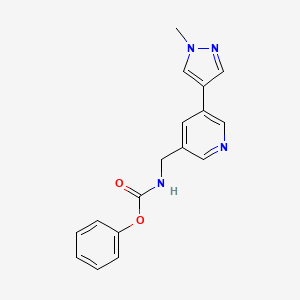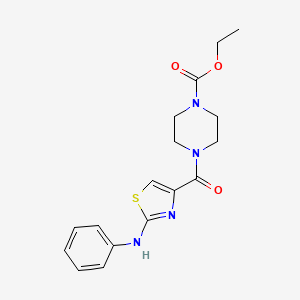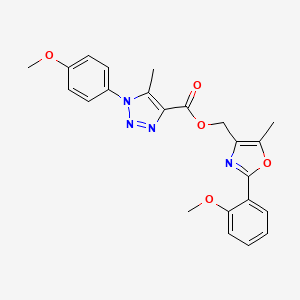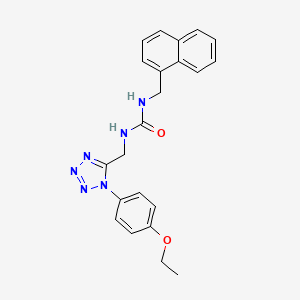
1-Chloro-2-iodo-4-trifluoromethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-iodo-4-trifluoromethoxybenzene (1CI4TFMB) is an important organic compound used in a variety of scientific research applications. It is a trifluoromethylated aromatic compound containing both a halogen and an oxygen atom, and is a key component in the development of new materials, pharmaceuticals, and synthesis methods.
Wissenschaftliche Forschungsanwendungen
Structural Determinants in Halogenated Compounds
1-Chloro-2-iodo-4-trifluoromethoxybenzene plays a role in the study of structural determinants in halogenated compounds. In a study by Pigge, Vangala, and Swenson (2006), it was found that halogen bonding plays a crucial role in the structures of halotriaroylbenzenes, which could extend to understanding the structural behaviors of similar compounds like this compound (Pigge, Vangala, & Swenson, 2006).
Electrophilic Aromatic Substitution Reactions
This compound is significant in electrophilic aromatic substitution reactions. Research by Sipyagin et al. (2004) on derivatives of 1-chloro-2-nitrobenzene suggests that introducing fluorine-containing substituents enhances the activation of the halogen substituent towards nucleophilic attack, which could be applicable to this compound (Sipyagin et al., 2004).
Electrochemical Properties and Environmental Impact
The compound's structural analog, 2,4-dichloro-1-(4-chloro-2-methoxyphenoxy)benzene, has been researched for its electrochemical properties, which can provide insights into the reactivity and environmental impact of this compound. Peverly et al. (2014) explored the electrochemical reduction of this compound, which has implications for understanding the environmental degradation and behavior of related compounds (Peverly et al., 2014).
Synthesis and Characterization of Derivatives
Research efforts include the synthesis and characterization of derivatives of halogenated benzene compounds, which can be related to this compound. For example, Rose-Munch et al. (2000) investigated the synthesis of mescaline via a complex involving a trimethoxybenzene derivative, showing the potential synthetic routes involving similar trifluoromethoxybenzene compounds (Rose-Munch et al., 2000).
Eigenschaften
IUPAC Name |
1-chloro-2-iodo-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3IO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJFXGGNDZJXOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-1-[4-[(Prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B2382187.png)


![1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole](/img/structure/B2382190.png)

![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2382196.png)
![(2-Methoxypyridin-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2382197.png)
![2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2382200.png)




![3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2382208.png)
